(2E,5E)-3-cyclohexyl-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a dibromo-hydroxy-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde, and phenyl isothiocyanate. The reaction conditions usually require a solvent such as ethanol or methanol, and the process may involve heating under reflux to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its efficacy in treating diseases, particularly those involving oxidative stress or inflammation.
Industry
In industry, (2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, inflammation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Uniqueness
What sets (2E,5E)-3-CYCLOHEXYL-5-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE apart is its combination of a thiazolidinone ring with a dibromo-hydroxy-methoxyphenyl moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H22Br2N2O3S |
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Molecular Weight |
566.3 g/mol |
IUPAC Name |
(5E)-3-cyclohexyl-5-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22Br2N2O3S/c1-30-17-12-14(19(24)20(25)21(17)28)13-18-22(29)27(16-10-6-3-7-11-16)23(31-18)26-15-8-4-2-5-9-15/h2,4-5,8-9,12-13,16,28H,3,6-7,10-11H2,1H3/b18-13+,26-23? |
InChI Key |
GXHRZGPZEQZYCF-WZHFLWTNSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)Br)O |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)Br)Br)O |
Origin of Product |
United States |
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